molecular formula C16H17FN2O2 B5305626 N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea

N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea

Cat. No.: B5305626
M. Wt: 288.32 g/mol
InChI Key: OTSTYZFRQBUYHH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N’-(2-fluorobenzyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a fluorobenzyl group attached to the nitrogen atom of the urea moiety

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-21-15-10-6-5-9-14(15)19-16(20)18-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSTYZFRQBUYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N’-(2-fluorobenzyl)urea typically involves the reaction of 2-ethoxyaniline with 2-fluorobenzyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-ethoxyphenyl)-N’-(2-fluorobenzyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N’-(2-fluorobenzyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorobenzyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-N’-(2-fluorobenzyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N’-(2-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-N’-(2-fluorobenzyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-N’-(2-chlorobenzyl)urea: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.

    N-(2-ethoxyphenyl)-N’-(2-methylbenzyl)urea: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

N-(2-ethoxyphenyl)-N’-(2-fluorobenzyl)urea is unique due to the presence of both ethoxy and fluorobenzyl groups, which confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

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